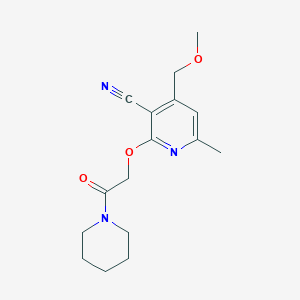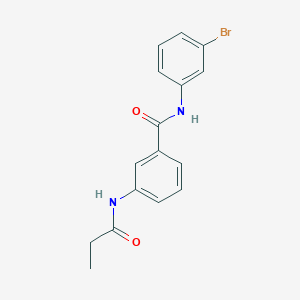![molecular formula C23H15N3O B5368278 [1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)
[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile, also known as BVC, is a versatile organic compound that has been widely used in scientific research for its unique chemical properties. BVC is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 193-195°C. In
Mechanism of Action
The mechanism of action of [1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile is not fully understood, but it is believed to involve the formation of a charge transfer complex between this compound and the target molecule. This complex can lead to the generation of reactive oxygen species, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes and receptors. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile is its versatility and ease of synthesis. This compound can be synthesized using simple and inexpensive reagents, which makes it a cost-effective option for scientific research. However, this compound is also highly reactive and can be toxic in high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for the use of [1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile in scientific research. One possible direction is the development of new fluorescent probes for the detection of other molecules, such as proteins and nucleic acids. Another direction is the exploration of this compound as a potential therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Finally, the synthesis of new this compound derivatives with improved properties, such as increased stability and reduced toxicity, could lead to new applications in scientific research.
Synthesis Methods
[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile can be synthesized through a two-step reaction process. First, benzaldehyde and acetophenone are mixed together in the presence of a base to form chalcone. Then, chalcone is reacted with malononitrile in the presence of a base and a catalyst to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
Scientific Research Applications
[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile has been widely used in scientific research for its unique chemical properties. It has been used as a fluorescent probe to detect metal ions, such as copper, zinc, and iron. This compound has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, this compound has been used as a building block for the synthesis of other organic compounds, such as heterocycles and polymers.
properties
IUPAC Name |
2-[1-[(Z)-3-oxo-1,3-diphenylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O/c24-16-20(17-25)21-13-7-8-14-26(21)22(15-18-9-3-1-4-10-18)23(27)19-11-5-2-6-12-19/h1-15H/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFNRSBBKCYMG-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C=CC=CC3=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C=CC=CC3=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenyl)amino]-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5368209.png)
![4-amino-2-({[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}amino)pyrimidine-5-carbonitrile](/img/structure/B5368212.png)

![ethyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5368230.png)
![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5368250.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)

![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)
